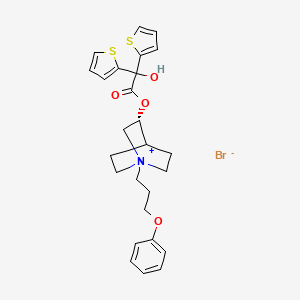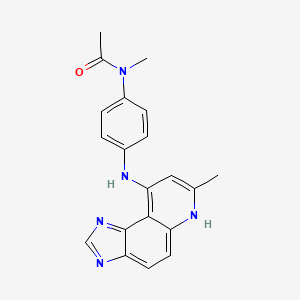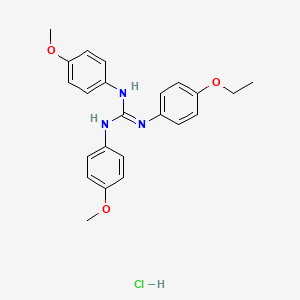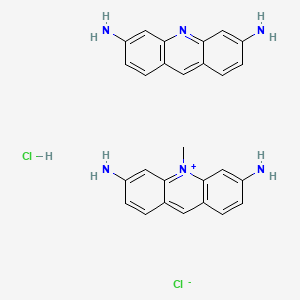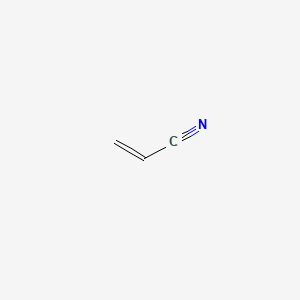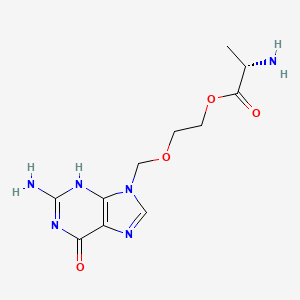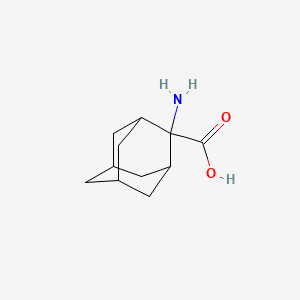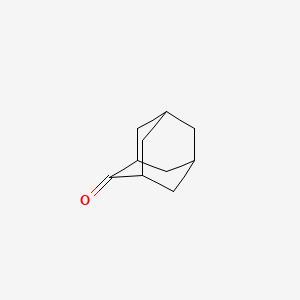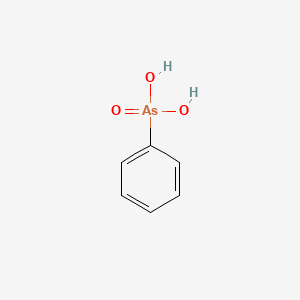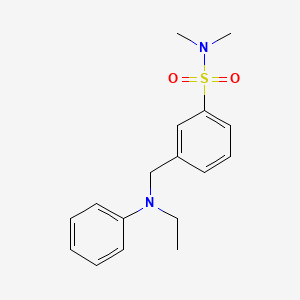
美拉诺坦 I
描述
Melanotan I is a synthetic peptide that is being studied for various research applications, including skin tanning and sexual health . It is a peptide hormone that mimics melanocyte-stimulating hormone (alpha MSH), which can give you bronze color skin without sunlight exposure, thus avoiding the risk of skin sunburn and skin cancer .
Synthesis Analysis
Melanotan I has been synthesized for the first time in gram quantities with overall yields of 72% by Ajiphase® methodology . This method has shown promise for peptide manufacturing .Molecular Structure Analysis
Melanotan I is a synthetic analog of α-Melanocyte Stimulating Hormone (α-MSH) and a potent non-selective melanocortin receptor (MCR) agonist . The molecular structure of the substance has been confirmed using Fourier transform infrared (FT-IR), Carbon-13 (C13) nuclear magnetic resonance (13C-NMR), Differential scanning calorimetry (DSC), and Proton nuclear magnetic resonance (1H-NMR) spectral studies .Chemical Reactions Analysis
Melatonin, from which Melanotan I is derived, is synthesized from the amino acid tryptophan in the pineal gland . The chemical structure of N-acetyl-5-methoxytryptamine consists of an indolic ring and two main functional groups, the amide group in position 3 and the methoxy group in position 5, that determine its amphipathic character .Physical And Chemical Properties Analysis
Melanotan I has the formula C78H111N21O19 and a molecular weight of 1646.85 . It is a solid form and is stable at -20°C for 3 years and at 4°C for 2 years .科学研究应用
Photoprotective Agent
Melanotan I, also known as Melanotan-1, has been studied for its role as a photoprotective agent . It is known to enhance the production of eumelanin in the skin, which provides protection against UV radiation damage. This application is particularly important for individuals with fair skin who are more susceptible to sunburn and skin cancer .
Appetite Suppression
Research has also looked into Melanotan I’s capability to suppress appetite. This could have implications for weight management and the treatment of obesity-related conditions .
UV Protection in Lighter Skin Types
Finally, Melanotan I’s role in providing UV protection for lighter skin types is an area of ongoing research. The aim is to understand how it can be used as a preventative measure against UV-related skin damage in individuals with less natural melanin .
作用机制
Target of Action
Melanotan I, a synthetic analogue of the naturally occurring hormone alpha-melanocyte-stimulating hormone (α-MSH), primarily targets the melanocortin 1 receptor (MC1R) . MC1R is found on melanocytes, the cells responsible for producing melanin, the pigment that gives skin its color .
Biochemical Pathways
The activation of MC1R leads to an increase in the production of eumelanin, the dark pigment that provides UV protection . This process involves the upregulation of tyrosinase activity and increased melanocyte proliferation . Eumelanin also helps scavenge reactive oxygen species induced by UVR, which can cause damage to DNA, proteins, and lipids .
Result of Action
The primary result of Melanotan I’s action is increased skin pigmentation . By stimulating the MC1R, it promotes melanogenesis, leading to increased skin pigmentation . This increased pigmentation provides a partial barrier to the penetration of UVR and visible light .
安全和危害
Melanotan I and II are not recommended for use without advice from a medical professional due to potential side effects. Side effects include darkened skin, increased moles and freckles, nausea, vomiting, loss of appetite, flushing of the face, involuntary stretching and yawning, and spontaneous erections . There is also concern about possible side effects due to contamination or lack of sterility if Melanotan II is prepared incorrectly or needles are shared .
属性
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C78H111N21O19/c1-5-6-19-52(91-75(116)61(41-101)97-72(113)57(34-46-24-26-49(103)27-25-46)94-74(115)60(40-100)88-44(4)102)68(109)92-54(28-29-64(105)106)70(111)96-59(36-48-38-83-42-87-48)73(114)93-56(33-45-16-8-7-9-17-45)71(112)90-53(22-14-31-84-78(81)82)69(110)95-58(35-47-37-85-51-20-11-10-18-50(47)51)67(108)86-39-63(104)89-55(21-12-13-30-79)77(118)99-32-15-23-62(99)76(117)98-65(43(2)3)66(80)107/h7-11,16-18,20,24-27,37-38,42-43,52-62,65,85,100-101,103H,5-6,12-15,19,21-23,28-36,39-41,79H2,1-4H3,(H2,80,107)(H,83,87)(H,86,108)(H,88,102)(H,89,104)(H,90,112)(H,91,116)(H,92,109)(H,93,114)(H,94,115)(H,95,110)(H,96,111)(H,97,113)(H,98,117)(H,105,106)(H4,81,82,84)/t52-,53-,54-,55-,56+,57-,58-,59-,60-,61-,62-,65-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHFGYDRQSXQEB-LEBBXHLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N5CCC[C@H]5C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78H111N21O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1646.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Melanotan I | |
CAS RN |
75921-69-6 | |
| Record name | Afamelanotide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075921696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AFAMELANOTIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QW68W3J66U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the primary target of Melanotan-I and how does it exert its effects?
A: Melanotan-I primarily targets the Melanocortin 1 Receptor (MC1R), a G protein-coupled receptor found on melanocytes (pigment-producing cells in the skin) [, , , ]. Binding to MC1R activates intracellular signaling cascades, leading to increased production of eumelanin, the darker, more photoprotective type of melanin [, ].
Q2: What are the downstream effects of Melanotan-I binding to MC1R?
A: Melanotan-I binding to MC1R stimulates melanogenesis, the process of melanin production [, ]. This leads to increased pigmentation or "tanning" of the skin, even in the absence of UV exposure [, , , , ]. Additionally, Melanotan-I has been shown to reduce sunburn cell formation, indicating a photoprotective effect [].
Q3: What is the molecular formula and weight of Melanotan-I?
A: Melanotan-I, also known as [Nle4-D-Phe7]-α-melanocyte-stimulating hormone, has the molecular formula C50H69N15O9 and a molecular weight of 1024.2 g/mol [, ].
Q4: Are there specific considerations for the formulation and storage of Melanotan-I?
A: Research has focused on developing controlled-release formulations of Melanotan-I to improve its therapeutic profile. Studies have explored the use of poloxamer 407, a thermo-reversible gel, to achieve controlled release []. Additionally, poly (d,l-lactide-co-glycolide) (PLGA) based implants have been investigated as potential long-term delivery systems [, ].
Q5: Does Melanotan-I possess any catalytic properties?
A5: Melanotan-I is not known to possess catalytic properties. It functions as a peptide agonist, binding to and activating its target receptor to elicit a biological response.
Q6: Have computational methods been used to study Melanotan-I?
A: While specific computational studies on Melanotan-I are limited in the provided literature, research on other melanocortin receptor agonists suggests that techniques like QSAR (Quantitative Structure-Activity Relationship) modeling have been employed to understand the relationship between structure and activity within this class of compounds [].
Q7: How does the structure of Melanotan-I contribute to its potency and selectivity?
A: Melanotan-I is a synthetic analogue of the naturally occurring α-melanocyte-stimulating hormone (α-MSH) [, , , , ]. Modifications in its structure, including the substitution of methionine with norleucine at position 4 and phenylalanine with D-phenylalanine at position 7, contribute to its increased potency and prolonged half-life compared to α-MSH [, , , , ].
Q8: What are the challenges in formulating Melanotan-I for clinical use?
A: Research has focused on overcoming challenges associated with Melanotan-I's stability and delivery. Studies explored controlled-release systems using polymers like PLGA to ensure a sustained and controlled release of the peptide, potentially improving its therapeutic efficacy and reducing the frequency of administration [, , ].
Q9: What is the half-life of Melanotan-I?
A: Following subcutaneous administration, the half-life of Melanotan-I ranges from 0.8 to 1.7 hours for the elimination phase [].
Q10: Has Melanotan-I been investigated in clinical trials?
A: Melanotan-I has been investigated in clinical trials for its potential in treating various skin conditions and as a photoprotective agent [, , , , , , ].
Q11: What are the potential applications of Melanotan-I based on its in vitro and in vivo effects?
A: Preclinical studies have shown that Melanotan-I can increase skin pigmentation and provide photoprotection [, , , , ]. Ongoing research is evaluating its potential for treating various skin conditions, including erythropoietic protoporphyria (EPP), polymorphous light eruption (PMLE), and vitiligo [, , , , ].
Q12: Is there evidence of resistance developing to Melanotan-I's effects?
A12: Information regarding resistance mechanisms to Melanotan-I is limited in the provided research.
Q13: What are the known side effects of Melanotan-I?
A: While generally well-tolerated in clinical trials, Melanotan-I has been associated with some side effects, including nausea, facial flushing, and gastrointestinal upset [, ].
Q14: Are there any biomarkers that can predict the efficacy or response to Melanotan-I treatment?
A: While specific biomarkers for Melanotan-I efficacy are not extensively discussed in the provided research, monitoring changes in skin pigmentation using techniques like reflectometry serves as a direct indicator of the drug's effect [, , ].
Q15: What analytical methods are used to quantify Melanotan-I in biological samples?
A: Researchers utilize high-performance liquid chromatography (HPLC) to quantify Melanotan-I levels in biological samples, ensuring accurate measurement of its concentration for pharmacokinetic and pharmacodynamic studies [].
Q16: Is there information available on the environmental impact of Melanotan-I?
A16: The provided research primarily focuses on the pharmacological and clinical aspects of Melanotan-I. Data regarding its environmental impact or degradation pathways are not discussed.
Q17: How do the solubility characteristics of Melanotan-I affect its formulation and bioavailability?
A: While specific data on Melanotan-I's solubility are not extensively discussed in the provided literature, research highlights the importance of controlled-release formulations, like those using PLGA, to overcome challenges associated with solubility and ensure sustained drug release for optimal therapeutic effect [, , ].
Q18: What is the importance of validating analytical methods for Melanotan-I?
A: Validating analytical methods, such as those using HPLC for quantifying Melanotan-I, is crucial for ensuring the accuracy, precision, and reliability of measurements in biological samples []. This rigorous validation process ensures the quality and integrity of data generated in preclinical and clinical studies.
Q19: What quality control measures are important during the development and production of Melanotan-I?
A19: Stringent quality control measures are essential throughout the development and production of Melanotan-I to guarantee its purity, potency, and safety. These measures may include rigorous analytical testing, adherence to Good Manufacturing Practices (GMP), and stability studies to ensure consistent product quality.
Q20: Does Melanotan-I induce any immune responses?
A20: The provided literature does not delve into specific details regarding the immunogenicity of Melanotan-I.
Q21: Are there any known interactions between Melanotan-I and drug transporters?
A21: The available research does not provide information regarding interactions between Melanotan-I and drug transporters.
Q22: Does Melanotan-I affect the activity of drug-metabolizing enzymes?
A22: The provided literature primarily focuses on the pharmacological effects of Melanotan-I. Information regarding its potential to induce or inhibit drug-metabolizing enzymes is not discussed.
Q23: What is known about the biocompatibility and biodegradability of Melanotan-I and its delivery systems?
A: Research has explored biodegradable polymers like PLGA for developing controlled-release Melanotan-I formulations [, , ]. The use of such biocompatible and biodegradable materials aims to minimize potential adverse effects and ensure safe elimination from the body after the drug is released.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



